molecular formula C11H8Cl2N2O B13088156 2-(2,3-Dichlorophenyl)pyrimidine-5-methanol

2-(2,3-Dichlorophenyl)pyrimidine-5-methanol

Cat. No.: B13088156
M. Wt: 255.10 g/mol
InChI Key: RPOWGPPIYBTDNR-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)pyrimidine-5-methanol is a chemical compound with the molecular formula C11H8Cl2N2O It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,3-dichlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)pyrimidine-5-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,3-dichlorophenyl)pyrimidine-5-aldehyde or 2-(2,3-dichlorophenyl)pyrimidine-5-ketone.

    Reduction: Formation of 2-(2,3-dichlorophenyl)pyrimidine-5-amine or 2-(2,3-dichlorophenyl)pyrimidine-5-alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,3-Dichlorophenyl)pyrimidine-5-methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dichlorophenyl)pyrimidine-5-methanol
  • 2-(3,4-Dichlorophenyl)pyrimidine-5-methanol
  • 2-(2,4-Dichlorophenyl)pyrimidine-5-methanol

Uniqueness

2-(2,3-Dichlorophenyl)pyrimidine-5-methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, leading to distinct pharmacological profiles.

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

[2-(2,3-dichlorophenyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C11H8Cl2N2O/c12-9-3-1-2-8(10(9)13)11-14-4-7(6-16)5-15-11/h1-5,16H,6H2

InChI Key

RPOWGPPIYBTDNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(C=N2)CO

Origin of Product

United States

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